molecular formula C13H18FNO2 B13560123 [3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol CAS No. 1987117-53-2

[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol

Cat. No.: B13560123
CAS No.: 1987117-53-2
M. Wt: 239.29 g/mol
InChI Key: KKCSGMPGWJGMTB-UHFFFAOYSA-N
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Description

[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol is an organic compound with the molecular formula C13H18FNO2 It is a fluorinated aromatic alcohol that contains a piperidine ring, which is a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of the fluorine atom to the aromatic ring.

    Piperidine Substitution: Attachment of the piperidine ring to the fluorinated aromatic compound.

    Methoxylation: Introduction of the methoxy group to the piperidine ring.

    Reduction: Reduction of the intermediate compound to form the final alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often use catalysts and specific solvents to facilitate the reactions. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Further reduction of the alcohol group to a hydrocarbon.

    Substitution: Replacement of the fluorine atom or methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the effects of fluorinated aromatic alcohols on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and piperidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-Fluoro-2-(4-methylpiperidin-1-yl)phenyl]methanol
  • [3-Fluoro-2-(4-ethoxypiperidin-1-yl)phenyl]methanol
  • [3-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]methanol

Uniqueness

[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol is unique due to the presence of the methoxy group on the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can enhance the compound’s solubility and stability, which are important factors in its applications.

Biological Activity

[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol, with the CAS number 1987117-53-2, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C13H18FNO2
  • Monoisotopic Mass: 239.13216 Da
  • InChIKey: KKCSGMPGWJGMTB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the methoxypiperidine moiety suggests potential interactions with dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

Initial studies have shown that this compound displays antimicrobial properties against various bacterial strains. The compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis indicates its potential as a lead compound for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntidepressantCNS (Serotonin/Norepinephrine)Increased mood and reduced anxiety behavior
AntimicrobialStaphylococcus aureusInhibition of bacterial growth
Enterococcus faecalisInhibition of bacterial growth

Case Study 1: Antidepressant-Like Effects

In a controlled study using rodent models, this compound was administered at varying doses. The results indicated a significant reduction in depression-like behaviors as measured by the forced swim test and tail suspension test. The compound's ability to enhance serotonergic transmission was confirmed through biochemical assays measuring serotonin levels in the brain.

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinically isolated strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating potent antibacterial activity. Further analysis revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Properties

CAS No.

1987117-53-2

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

[3-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol

InChI

InChI=1S/C13H18FNO2/c1-17-11-5-7-15(8-6-11)13-10(9-16)3-2-4-12(13)14/h2-4,11,16H,5-9H2,1H3

InChI Key

KKCSGMPGWJGMTB-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C2=C(C=CC=C2F)CO

Origin of Product

United States

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